molecular formula C18H36NO8P B3044075 (R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate CAS No. 66414-34-4

(R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No. B3044075
CAS RN: 66414-34-4
M. Wt: 425.5 g/mol
InChI Key: YCBVRDMSFWAKDH-MRXNPFEDSA-N
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Description

The compound is a type of phospholipid, which are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers .


Molecular Structure Analysis

The molecular structure of phospholipids typically includes a hydrophilic “head” containing a phosphate group, and two hydrophobic “tails” derived from fatty acids, joined by a glycerol molecule .


Chemical Reactions Analysis

Phospholipids are known to participate in various biological processes, including membrane fusion and cell signaling .


Physical And Chemical Properties Analysis

Phospholipids are typically solid at room temperature . They have a high melting point and are quite resistant to heat .

Scientific Research Applications

Future Directions

Research into phospholipids is ongoing, with a focus on their role in cell signaling and other biological processes .

properties

IUPAC Name

[(2R)-2,3-di(pentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36NO8P/c1-6-8-10-17(20)24-14-16(27-18(21)11-9-7-2)15-26-28(22,23)25-13-12-19(3,4)5/h16H,6-15H2,1-5H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBVRDMSFWAKDH-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,3-Bis(pentanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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